molecular formula C14H9Cl2NO3 B10808052 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate

2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No.: B10808052
M. Wt: 310.1 g/mol
InChI Key: JRVGGNXANWXRGB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound characterized by a 3-chlorophenyl group attached to a ketone-oxygenated ethyl ester, which is further linked to a 2-chloropyridine-3-carboxylate moiety. This structure combines aromatic chlorination with ester functionality, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science. The presence of dual chlorine atoms at meta-positions on both aromatic rings likely enhances its lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

[2-(3-chlorophenyl)-2-oxoethyl] 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C14H9Cl2NO3/c15-10-4-1-3-9(7-10)12(18)8-20-14(19)11-5-2-6-17-13(11)16/h1-7H,8H2

InChI Key

JRVGGNXANWXRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)COC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Biological Activity

2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies and findings.

  • Molecular Formula : C14H9Cl2NO3
  • Molecular Weight : 310.1 g/mol
  • CAS Number : 2034572-98-8

Synthesis

The synthesis of 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. Initial steps may include the chlorination of pyridine derivatives followed by esterification processes to achieve the desired compound structure.

Antitumor Activity

Research indicates that derivatives of chloropyridine compounds, including 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate, exhibit significant antitumor properties. For instance, a study highlighted that related compounds demonstrated potent antiproliferative effects against various cancer cell lines, including gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics .

The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets. For instance, docking studies suggest that it may inhibit telomerase activity, a critical enzyme in cancer cell proliferation. The binding affinity and interaction modes have been modeled through computational simulations, revealing insights into its potential as an anticancer agent .

Research Findings and Case Studies

StudyFindings
Synthesis and Evaluation Compounds similar to 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate showed significant telomerase inhibitory activity with IC50 values around 2.3 μM .
Antiproliferative Assays Related chloropyridine derivatives were evaluated for their antiproliferative effects against various cancer cell lines, showing promising results in inhibiting cell growth .
In Vivo Studies Further studies on similar compounds indicated effective tumor reduction in animal models, supporting their potential therapeutic application .

Comparative Biological Activity

A comparative analysis of various chloropyridine derivatives reveals that the presence of specific functional groups significantly influences their biological activity. The following table summarizes the IC50 values for different derivatives against selected cancer cell lines:

CompoundCell LineIC50 (µM)
6oSGC-79012.3
6uMCF75.1
4eK5620.96

Scientific Research Applications

Research indicates that 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate may exhibit significant biological activity, particularly in medicinal chemistry. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific metabolic pathways.
  • Enzyme Inhibitors : It may act as an inhibitor for enzymes involved in critical biochemical pathways, such as α-glucosidase and β-glucuronidase.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.

Anticancer Activity

In vitro studies have shown that derivatives similar to this compound exhibit significant anticancer properties against various cell lines. For instance:

CompoundMean GI50 (μM)
2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylateTBD
Other derivativesVaries (see detailed studies)

These results indicate that the compound may possess cytotoxic effects against cancer cells, warranting further exploration.

Enzyme Inhibition Assays

Inhibition assays have been conducted to evaluate the potential of this compound as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Compounds related to this structure have shown potent inhibition rates, crucial for managing diabetes.
  • β-Glucuronidase Inhibition : Some derivatives have exhibited strong inhibition rates, indicating potential applications in treating conditions related to glucuronidase activity.

Interaction Studies

Interaction studies involving 2-(3-Chlorophenyl)-2-oxoethyl 2-chloropyridine-3-carboxylate focus on its binding affinity to various biological targets. These studies often assess how the compound interacts with enzymes or receptors, providing insights into its mechanism of action. For example, it may inhibit key metabolic pathways by blocking enzyme activity, which is crucial for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Reactivity and Bioactivity :

  • The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas analogs like 2,4-dichlorophenyl (CAS 391269-07-1) exhibit higher halogen content, which may enhance binding to hydrophobic enzyme pockets in agrochemical targets .
  • Replacement of the carboxylate ester with a thiocyanate group () introduces nucleophilic reactivity but reduces stability, as seen in its irritant properties and lower melting point (87–89°C vs. >140°C for carboxylate esters) .

Electronic and Solubility Profiles: Electron-withdrawing groups (e.g., chlorine, acetyl) increase resistance to oxidative degradation but reduce aqueous solubility.

Synthetic Accessibility: The target compound’s synthesis likely follows a route analogous to : (1) coupling 3-chlorophenylacetic acid with 2-chloropyridine-3-carbonyl chloride, or (2) transesterification of preformed esters. By contrast, benzoylanilino derivatives (CAS 522640-20-6) require additional steps for amide bond formation .

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